molecular formula C12H17NO B057625 1-Benzylpiperidin-3-ol CAS No. 14813-01-5

1-Benzylpiperidin-3-ol

Cat. No. B057625
CAS RN: 14813-01-5
M. Wt: 191.27 g/mol
InChI Key: UTTCOAGPVHRUFO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Benzylpiperidin-3-ol and related compounds has been the subject of considerable research interest. A notable method for synthesizing trans-3-amino-1-benzylpiperidin-4-ols involves the regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine with diisobutylaluminum amides (DIBAL-NR1R2), showcasing a regio- and stereospecific Lewis acid-catalyzed aminolysis process (Grishina et al., 2017). Another approach to synthesizing related N-benzylpiperidin-4-ones involves comprehensive spectral analysis, including IR, 1D, and 2D NMR studies, indicating the compounds' preference for a chair conformation with equatorial orientation of bulky substituents (Ponnuswamy et al., 2018).

Molecular Structure Analysis

The molecular structure of 1-Benzylpiperidin-3-ol and its derivatives often prefer the chair conformation, which is crucial for their chemical properties and reactivity. Crystal structure analysis and docking studies have further elucidated their stereochemistry, revealing the significance of their conformational preferences in dictating their biological activities and chemical reactivities (Ponnuswamy et al., 2018).

Chemical Reactions and Properties

1-Benzylpiperidin-3-ol undergoes various chemical reactions, including Lewis acid-catalyzed aminolysis, highlighting its utility in synthesizing stereochemical analogs of significant compounds. These reactions underscore the compound's role as a versatile intermediate in organic synthesis (Grishina et al., 2017).

Scientific Research Applications

  • Synthesis of Trans-3-Amino-1-Benzylpiperidin-4-ols : A study by Grishina et al. (2017) demonstrates a regio- and stereospecific Lewis acid-catalyzed aminolysis of 1-benzyl-3,4-epoxypiperidine, leading to the synthesis of trans-3-amino-1-benzylpiperidin-4-ols. These compounds are potential intermediates for the synthesis of antitumor piperidine alkaloid pseudodistomin D (Grishina, Veselov, Safronova, Mazur, & Samoshin, 2017).

  • Synthesis of Iminosugars : Veselov et al. (2019) reported a new approach for preparing iminosugars, specifically 4-substituted 1-benzylpiperidin-3,5-diols, by the reaction of 1-benzyl-4,5-epoxypiperidine-3-ols. These iminosugars are synthesized via regio and stereoselective processes and have potential applications in medicinal chemistry (Veselov, Petrenko, Mazur, & Grishina, 2019).

  • Inhibition of Acetylcholinesterase (AChE) : Villalobos et al. (1994) developed N-benzylpiperidine benzisoxazoles as potent and selective inhibitors of AChE, an enzyme crucial in neurodegenerative diseases like Alzheimer's. These compounds exhibit significant inhibition of AChE and selective binding, suggesting their potential in palliative treatment of Alzheimer's Disease (Villalobos et al., 1994).

  • Synthesis and Biological Evaluation of N-Benzylpiperidin-4-ones : Ponnuswamy et al. (2018) synthesized N-benzylpiperidin-4-ones and evaluated their antimicrobial and antioxidant activities. These compounds showed moderate antimicrobial activities and potential as antioxidants, indicating their relevance in pharmacology and biochemistry (Ponnuswamy, Kayalvizhi, Sethuvasan, Sugumar, & Ponnuswamy, 2018).

Safety And Hazards

1-Benzylpiperidin-3-ol is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation and serious eye irritation . In case of contact with skin or eyes, it is recommended to rinse immediately with plenty of water .

Future Directions

Piperidine derivatives, such as 1-Benzylpiperidin-3-ol, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-benzylpiperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H17NO/c14-12-7-4-8-13(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTTCOAGPVHRUFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301309117
Record name 1-Benzyl-3-hydroxypiperidine
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Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzylpiperidin-3-ol

CAS RN

14813-01-5
Record name 1-Benzyl-3-hydroxypiperidine
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Record name 1-Benzylpiperidin-3-ol
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Record name 1-Benzyl-3-hydroxypiperidine
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Synthesis routes and methods I

Procedure details

A mixture of 15.0 g of 3-hydroxypiperidine hydrochloride, 13.8 g of benzyl chloride, 22.1 g of triethylamine and 120 ml of toluene was stirred at reflux for 4 hours. The reaction mixture was filtered, and the filtrate was concentrated and distilled under reduced pressure to obtain 11.8 g of 1-benzyl-3-hydroxypiperidine (yield: 56.9%). b.p.: 125°-126° C./3.5 mmHg
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
22.1 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

943 mg of 3-hydroxypiperidine was dissolved in 15 mL of toluene, to which, under ice cooling, 1.13 mL of benzaldehyde, 2.97 g of sodium triacetoxyborohydride and 0.3 mL of acetic acid were sequentially added, and stirred at room temperature for 24 hours. To the reaction mixture, saturated sodium bicarbonate was added, extracted with ethyl acetate, the extract was washed with saturated saline, and dried on anhydrous sodium sulfate. The solvent was evaporated, and the residue was purified by silica gel chromatography (chloroform to chloroform:methanol-ammonia=60:1) to obtain 866.3 mg (49%) of 1-benzyl-3-hydroxypiperidine crude product as a colorless oil.
Quantity
943 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.13 mL
Type
reactant
Reaction Step Two
Quantity
2.97 g
Type
reactant
Reaction Step Two
Quantity
0.3 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
EB Atici, B Karlığa - Journal of pharmaceutical analysis, 2015 - Elsevier
… In addition, a separate HPLC method was developed and validated for detection of residual 1-benzylpiperidin-3-ol (Ben-2), which is used during benidipine synthesis and controlled as …
Number of citations: 19 www.sciencedirect.com
IS Veselov, IV Trushkov, NS Zefirov… - Russian journal of organic …, 2009 - Springer
trans-4-Amino-1-benzyl-3-hydroxypiperidines were synthesized by regio- and stereoselective amination of a series of 1-benzyl-3,4-epoxypiperidines with primary and secondary …
Number of citations: 12 link.springer.com
U Košak, N Strašek, D Knez, M Jukič, S Žakelj… - European Journal of …, 2020 - Elsevier
Compounds capable of interacting with single or multiple targets involved in Alzheimer’s disease (AD) pathogenesis are potential anti-Alzheimer’s agents. In our aim to develop new anti…
Number of citations: 38 www.sciencedirect.com
J Cossy, C Dumas, DG Pardo - European journal of organic …, 1999 - Wiley Online Library
Abstract Treatment of pyrrolidinemethanol derivatives (–)‐1, (–)‐6, (–)‐7, 8, (–)‐9, (+)‐10, (–)‐11, and (–)‐21 with trifluoroacetic anhydride and then with Et 3 N afforded, after hydrolysis …
C Li, Y Liu, XQ Pei, ZL Wu - Process Biochemistry, 2017 - Elsevier
The asymmetric bioreduction of several saturated N-heterocyclic ketones is demonstrated in a stereo-complementary fashion using the ketoreductases READH and ChKRED20 for the …
Number of citations: 9 www.sciencedirect.com
AM Dwivedi, AV Bedekar - Tetrahedron, 2023 - Elsevier
… This is synthesized by esterification of 1,4-dihydropyridine carboxylic acid 8 with 1-benzylpiperidin-3-ol, both possessing chiral element (Fig. 3). It is important to establish optical purity …
Number of citations: 0 www.sciencedirect.com
P Schnider, C Dolente, H Stalder, RE Martin… - …, 2020 - Wiley Online Library
… been shown to enable a double-inversion mechanism with overall retention of configuration.13, 14 In particular, Cossy and co-workers found that treatment of (R)-1-benzylpiperidin-3-ol …
LY Vázquez-Amaya, L Quintero… - The Journal of …, 2020 - ACS Publications
Starting from 3-hydroxy piperidines, a novel transition-metal-free strategy to 5-hydroxy-5,6-dihydro-2(1H)pyridones is reported. This unprecedented approach, which provides a practical…
Number of citations: 6 pubs.acs.org
A Bedekar, AM Dwivedi - Available at SSRN 4443194 - papers.ssrn.com
… This is synthesized by esterification of 1,4-dihydropyridine carboxylic acid 8 with 1-benzylpiperidin-3-ol, both possessing chiral element (Figure 3). It is important to establish optical …
Number of citations: 0 papers.ssrn.com
TX Métro, D Gomez Pardo, J Cossy - The Journal of Organic …, 2007 - ACS Publications
… (R)-1-Benzylpiperidin-3-ol (3j). (18a)n-Pentane/AcOEt 50/50; 63% yield (method A), 87% yield (method B); yellow oil; C 12 H 17 NO; MW = 191.27 g mol -1 ; [α] 20 D = −12.8 (c 1.0, …
Number of citations: 58 pubs.acs.org

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